4-[(Neopentyloxy)methyl]piperidine
Overview
Description
4-[(Neopentyloxy)methyl]piperidine is an organic compound with the molecular formula C11H23NO It features a piperidine ring substituted with a neopentyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Neopentyloxy)methyl]piperidine typically involves the reaction of piperidine with neopentyl alcohol in the presence of a suitable catalyst. One common method includes the use of a strong acid catalyst to facilitate the formation of the ether linkage between the neopentyl group and the piperidine ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Neopentyloxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The neopentyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neopentyl ketones, while reduction can produce neopentylamines.
Scientific Research Applications
4-[(Neopentyloxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Neopentyloxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The neopentyloxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the neopentyloxy group.
4-Methylpiperidine: A similar compound with a methyl group at the 4-position instead of the neopentyloxy group.
4-Ethoxypiperidine: A compound with an ethoxy group at the 4-position.
Uniqueness
4-[(Neopentyloxy)methyl]piperidine is unique due to the presence of the bulky neopentyloxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-(2,2-dimethylpropoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-4-6-12-7-5-10/h10,12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWXWZAOHSSTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649835 | |
Record name | 4-[(2,2-Dimethylpropoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-58-9 | |
Record name | 4-[(2,2-Dimethylpropoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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